Potassium 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Potassium 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of the methanesulfonyl group further enhances its reactivity and potential utility in different domains.
Mechanism of Action
In addition to medicinal application, these heterocycles were utilized for the development of energetic materials , fluorescent dyes , OLEDs , sensors , as well as insecticides . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the methanesulfonyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Potassium 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-(2-methylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate
- Potassium 5-(2-ethylsulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate
Uniqueness
Potassium 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the methanesulfonyl group, which enhances its reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
potassium;5-(2-methylsulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O5S.K/c1-7(2,15(3,12)13)6-9-8-4(14-6)5(10)11;/h1-3H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEOITDJMWWHDZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(O1)C(=O)[O-])S(=O)(=O)C.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9KN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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